4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 4-{4-[®-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid, is a chemical compound with the molecular formula C21H25ClN2O3 . It has a molecular weight of 388.89 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m0./s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 547.06 g/mol . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Sorption of Phenoxy Herbicides
Phenoxy herbicides, including compounds related to 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, have been extensively studied for their sorption characteristics in various environments. The research conducted by Werner, Garratt, and Pigott (2012) sheds light on how these compounds interact with different soil components, significantly influenced by factors like pH, organic carbon content, and iron oxides content in the soil. This information is crucial for understanding the environmental behavior and fate of these herbicides, providing insights into their potential environmental impact and aiding in the development of strategies for their effective management and remediation (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment in Pesticide Production
The production of pesticides, including those related to 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, generates high-strength wastewater containing a range of toxic pollutants. Goodwin et al. (2018) discuss the complexities of treating such wastewater effectively. They highlight the efficacy of biological processes and granular activated carbon in removing up to 80-90% of these compounds, indicating the potential for creating high-quality effluent. This research is pivotal for industries aiming to minimize environmental pollution and adhere to stringent wastewater disposal regulations (Goodwin, Carra, Campo, & Soares, 2018).
Synthesis of (S)-clopidogrel
While not directly related to 4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid, the synthesis of (S)-clopidogrel provides valuable insights into the methodologies and challenges encountered in the synthesis of complex organic compounds. Saeed et al. (2017) delve into various synthetic methods, discussing their advantages and limitations. This review can serve as a resource for researchers involved in the synthesis of similar compounds, offering a foundation for the development of more efficient and sustainable synthetic strategies (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).
Safety And Hazards
properties
IUPAC Name |
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.